molecular formula C15H24N2O3 B5801346 2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5801346
M. Wt: 280.36 g/mol
InChI Key: PDCFXNHEIPNQDH-UHFFFAOYSA-N
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Description

2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group and an ethanol moiety

Properties

IUPAC Name

2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-19-14-3-4-15(20-2)13(11-14)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCFXNHEIPNQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]acetic acid .

Mechanism of Action

The mechanism of action of 2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also affect enzyme activity and cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl]ethanol is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs .

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